![molecular formula C38H31N B14180565 N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline CAS No. 927179-42-8](/img/structure/B14180565.png)
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is an organic compound with a complex aromatic structure It is characterized by multiple phenyl groups attached to a central aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the central aniline core: This can be achieved through the reduction of nitrobenzene derivatives using reagents such as hydrogen gas in the presence of a palladium catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[4-(4-dibenzothiophenyl)phenyl]-N-[4-(3,5-diphenylphenyl)phenyl]-9,9-dimethyl-2-fluorenamine
- 4-phenyl and 3,4-dihydro-4-phenyl coumarins
Uniqueness
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is unique due to its specific arrangement of phenyl groups and the presence of an ethyl group on the aniline core
特性
CAS番号 |
927179-42-8 |
|---|---|
分子式 |
C38H31N |
分子量 |
501.7 g/mol |
IUPAC名 |
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline |
InChI |
InChI=1S/C38H31N/c1-2-29-18-22-37(23-19-29)39(36-16-10-5-11-17-36)38-24-20-32(21-25-38)35-27-33(30-12-6-3-7-13-30)26-34(28-35)31-14-8-4-9-15-31/h3-28H,2H2,1H3 |
InChIキー |
ZCNKHLCCLNNFSD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)

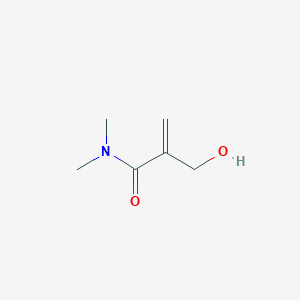
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
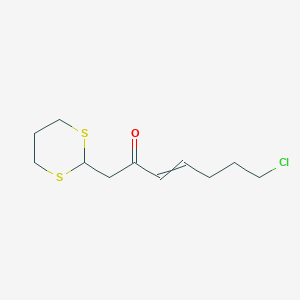

![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
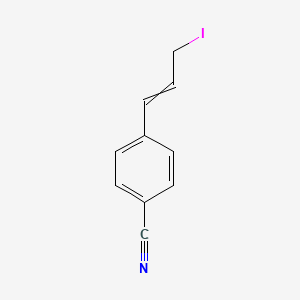
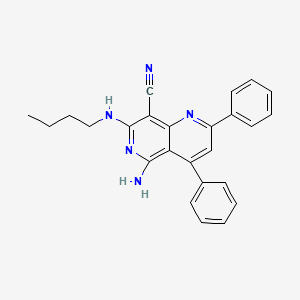
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
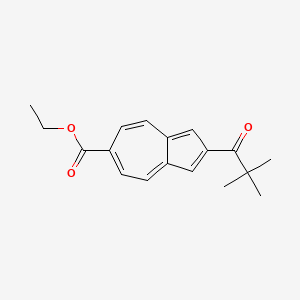
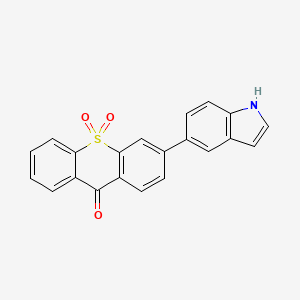
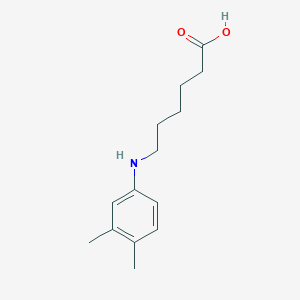
![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
